(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a butanoate group, which is a four-carbon chain with an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under specific conditions. One common method is the condensation reaction between 2-aminopyridine and 3,3-dimethylbutanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce the corresponding amine .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology
The compound has shown promise in biological studies, particularly in its interaction with DNA.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE involves its interaction with specific molecular targets. In biological systems, it binds to DNA and proteins, affecting their function. The compound may inhibit the activity of certain enzymes or interfere with the replication of DNA, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: This compound has a similar pyridine structure but includes a thiazolidinone ring, which imparts different biological activities.
(Z)-[amino(pyridin-2-yl)methylidene]amino 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate: This compound has a similar pyridine structure but includes a dihydropyridine ring, which affects its chemical reactivity and biological properties.
Uniqueness
The uniqueness of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE lies in its specific structure, which allows it to interact with a wide range of biological targets. Its ability to bind to DNA and proteins makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)8-10(16)17-15-11(13)9-6-4-5-7-14-9/h4-7H,8H2,1-3H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYARHZLNPPQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)ON=C(C1=CC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)O/N=C(/C1=CC=CC=N1)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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